Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
CAS No.: 371116-81-3
Cat. No.: VC21405906
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371116-81-3 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4g/mol |
| IUPAC Name | ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22) |
| Standard InChI Key | ACKAVWGNSJGXHM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has a molecular formula of C₂₀H₂₀N₂O₄, reflecting its complex structure that incorporates multiple functional groups. The molecular weight of this compound is precisely 352.4 g/mol, as computed based on its atomic composition . This moderate molecular weight places it within a range typically considered favorable for drug-like compounds, adhering to Lipinski's Rule of Five that suggests molecular weights below 500 g/mol are generally more conducive to good oral bioavailability. The presence of nitrogen atoms and oxygen-containing functional groups contributes significantly to both its molecular weight and its potential for forming hydrogen bonds with biological targets.
Structural Features
The structural architecture of Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate consists of several key components that define its chemical and biological properties. The backbone of the molecule is a quinoline ring system, which is a bicyclic structure comprising a benzene ring fused with a pyridine ring. This quinoline core provides rigidity and aromaticity to the molecule, contributing to its stability and potential for π-π interactions with aromatic amino acid residues in protein targets.
At the 6-position of the quinoline ring, a methoxy group (OCH₃) is attached, which enhances the lipophilicity of the molecule and can serve as a hydrogen bond acceptor in biological systems. The 4-position is substituted with an amino group that links the quinoline core to a 4-methoxyphenyl group, creating a secondary amine bridge between these two aromatic systems . This structural arrangement allows for potential hydrogen bonding and introduces flexibility into an otherwise rigid molecule. Finally, at the 3-position of the quinoline ring, an ethyl carboxylate group (COOC₂H₅) is attached, which can participate in various interactions, including hydrogen bonding and dipole-dipole interactions.
The SMILES notation for this compound, CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC, provides a linear representation of its structure, while the InChI string, InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22), encodes detailed structural information including stereochemistry.
Identifiers and Nomenclature
For precise identification in chemical databases and literature, Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is associated with several standardized identifiers. The primary Chemical Abstracts Service (CAS) registry number assigned to this compound is 371116-81-3, which uniquely identifies it in chemical literature and databases. The PubChem Compound Identifier (CID) for this substance is 1186886, providing a link to comprehensive information in the PubChem database maintained by the National Center for Biotechnology Information .
In addition to its IUPAC name, this compound is also known by several synonyms, including:
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Ethyl 6-methoxy-4-(4-methoxyanilino)-3-quinolinecarboxylate
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Ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate
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Ethyl 6-methoxy-4-((4-methoxyphenyl)imino)-1,4-dihydroquinoline-3-carboxylate
Comparison with Similar Compounds
Structural Analogs and Derivatives
Another related compound is Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, which maintains the methoxy group at position 6 and the ethyl carboxylate at position 3 but features a hydroxyl group at position 4 instead of the (4-methoxyphenyl)amino substituent . This structural difference substantially changes the compound's hydrogen bonding capabilities and likely its biological activities.
The following table presents a comparison of these structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate | C₂₀H₂₀N₂O₄ | 352.4 | Methoxy at position 6, (4-methoxyphenyl)amino at position 4 |
| Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate | C₁₉H₁₇ClN₂O₃ | ~364.8 | Chloro at position 6, (4-methoxyphenyl)amino at position 4 |
| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | C₁₃H₁₃NO₄ | ~247.2 | Methoxy at position 6, hydroxyl at position 4 |
Structure-Activity Relationships
The structural variations among these compounds have important implications for their biological activities and potential applications. The replacement of the methoxy group with a chloro group at position 6, as seen in Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate, introduces different electronic and steric properties that can affect the compound's interaction with biological targets. Chloro substituents are generally more electron-withdrawing compared to methoxy groups, potentially altering the electron distribution across the quinoline ring and affecting the compound's reactivity and binding properties.
The presence of the (4-methoxyphenyl)amino group at position 4 in both Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate and its 6-chloro analog introduces additional points for potential hydrogen bonding and hydrophobic interactions with biological targets. This feature is absent in Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, which instead has a hydroxyl group at this position, likely resulting in different biological activities and target specificity .
These structure-activity relationships are crucial for understanding how structural modifications can be leveraged to optimize the properties of these compounds for specific applications. By systematically studying these relationships, researchers can design more effective and selective compounds for targeted biological activities, ultimately contributing to the development of improved therapeutic agents.
Future Directions and Prospects
The future research landscape for Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate presents numerous promising avenues for exploration. Given its structural uniqueness and potential biological properties, several key directions warrant further investigation to fully realize the compound's potential in medicinal chemistry and drug development.
One critical area for future research involves comprehensive pharmacological profiling of the compound. Detailed studies examining its interactions with specific cellular targets, including enzymes, receptors, and signaling pathways, would provide valuable insights into its mechanisms of action and potential therapeutic applications. Such investigations could include binding assays, enzyme inhibition studies, and cellular response analyses to characterize the compound's biological activities more precisely.
Structure-activity relationship studies represent another important direction for future research. By systematically modifying different positions of the quinoline scaffold and evaluating the resulting effects on biological activity, researchers could identify optimal substitution patterns for enhancing specific properties such as potency, selectivity, and pharmacokinetic characteristics. This approach could lead to the development of more effective derivatives with improved therapeutic indices .
In vivo evaluation of Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate in relevant disease models would be essential for assessing its potential as a therapeutic agent. Initial studies could focus on models related to cancer, inflammation, and microbial infections, given the promising activities observed in related quinoline derivatives. Such studies would provide critical information regarding the compound's efficacy, toxicity, and pharmacokinetic properties in biological systems.
Advanced computational approaches, including molecular docking and dynamics simulations, could offer valuable insights into the compound's interactions with biological targets at the atomic level. These computational studies could guide experimental designs and accelerate the optimization process by predicting the effects of structural modifications before synthesis.
Collaborative research initiatives involving medicinal chemists, pharmacologists, and clinicians would be instrumental in advancing the compound from basic research to potential clinical applications. Such interdisciplinary efforts could address the various challenges associated with drug development, including optimization of drug-like properties, formulation development, and preclinical safety assessments.
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